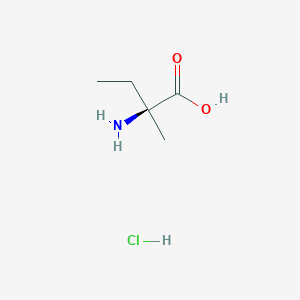
6-Acetamidohexanoyl chloride
説明
6-Acetamidohexanoyl chloride is a chemical compound with the CAS Number: 43218-41-3. It has a molecular weight of 191.66 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H14ClNO2 . The InChI Code for this compound is 1S/C8H14ClNO2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.66 .科学的研究の応用
Synthesis in Carbohydrate Chemistry
6-Acetamidohexanoyl chloride is utilized in the synthesis of carbohydrate derivatives. For instance, it has been used in the preparation of aminohexyl pyranosides and furanosides of N-acetyl-D-galactosamine, which are important in carbohydrate chemistry (Lee, Wong, & Lee, 1986).
Polymer Stabilization
This compound plays a role in the stabilization of polymers. Research on hexano-6-lactam, a related compound, indicates that this compound can influence the kinetics and mechanism of branched chain oxidation in polymer degradation (Lánská, Matisová-Rychlá, & Rychlý, 2005).
Antibacterial Agents
Compounds synthesized from this compound have shown potential as antibacterial agents. For example, N-substituted sulfonamides bearing benzodioxane moiety, synthesized using this compound, exhibited potent therapeutic potential against various bacterial strains (Abbasi et al., 2016).
Pharmacological Applications
In pharmaceutical research, this compound has been used in the study of drug formulations. It contributes to understanding the rheological behavior of drug suspensions, as seen in research on acetaminophen suspensions (Moghimipour et al., 2013).
Aggregate Formation and Anion Binding
This compound is involved in the synthesis of pyromellitamide aggregates, which are capable of intermolecular aggregation and anion binding. These properties are significant for developing sensors and switching devices (Webb et al., 2007).
Metabolite Identification
In the field of cancer research, the identification of metabolites of hexamethylene bisacetamide, a related compound to this compound, has been pivotal in understanding its mechanism of action and therapeutic potential (Callery et al., 1986).
Water Treatment Research
In environmental sciences, studies on the degradation of pharmaceutical compounds like acetaminophen in water treatments have utilized derivatives of this compound. This research is vital for developing effective water purification methods (Li et al., 2015).
Safety and Hazards
The safety information for 6-Acetamidohexanoyl chloride indicates that it is dangerous. It has been classified as a class 8 hazard . The precautionary statements include wearing protective gloves, clothing, and eye protection. If swallowed or in contact with skin or eyes, immediate medical attention is advised .
特性
IUPAC Name |
6-acetamidohexanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-7(11)10-6-4-2-3-5-8(9)12/h2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPAYMAZZOMWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3137050.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B3137062.png)


